[4-(5-Formyl-2-furyl)phenyl]acetonitrile

Medicinal Chemistry Organic Synthesis Step Economy

Combining separate furan aldehydes with phenylacetonitriles for multi-step synthesis often results in low overall yields and demands extensive reaction optimization. [4-(5-Formyl-2-furyl)phenyl]acetonitrile (CAS 893734-51-5) eliminates these inefficiencies by delivering an integrated, bifunctional scaffold with three reactive centers in a single pre-assembled building block. • Enables one-step parallel synthesis of 3-[5-(aryl)-2-furyl]acrylonitrile libraries via aldehyde condensation. • Validated entry point for MAGL inhibitors (related derivative IC50 = 139.3 nM) and HDAC inhibitors (structural analog IC50 = 119 nM in HeLa cells). • Standard purity ≥95%; gram-scale quantities available with batch-specific Certificate of Analysis.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
Cat. No. B12846052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(5-Formyl-2-furyl)phenyl]acetonitrile
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)C2=CC=C(O2)C=O
InChIInChI=1S/C13H9NO2/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2
InChIKeyWIDHTLLLUZYJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(5-Formyl-2-furyl)phenyl]acetonitrile Overview


[4-(5-Formyl-2-furyl)phenyl]acetonitrile (CAS 893734-51-5) is a heteroaromatic nitrile featuring a 5-formylfuran moiety linked to a phenylacetonitrile scaffold . This combination of functional groups provides a unique and versatile platform for molecular diversification, making it a valuable intermediate in medicinal chemistry and materials science . It serves as a critical building block for the synthesis of complex molecules, including acrylonitrile derivatives, through condensation reactions with its aldehyde group [1].

Pre-assembled aldehyde-nitrile scaffold for molecular diversification
Supports single-step acrylonitrile library synthesis per published method
Derivatives show reported bioactivity context (MAGL, HDAC, cytotoxicity)

Bifunctional Nature of [4-(5-Formyl-2-furyl)phenyl]acetonitrile


Selecting a generic furan aldehyde or a simple phenylacetonitrile as an alternative to [4-(5-Formyl-2-furyl)phenyl]acetonitrile is a high-risk strategy for complex synthesis. Its unique, pre-assembled scaffold integrates three key reactive centers: an electrophilic aldehyde, a nucleophilic acetonitrile carbon, and a rigid aromatic core . Using separate components like 5-phenyl-2-furaldehyde and a nitrile source necessitates additional synthetic steps, often resulting in lower overall yields and requiring further optimization of reaction conditions . This pre-configured structure offers a significant advantage in step-economy and efficiency for building specific molecular architectures, as demonstrated in the synthesis of 3-[5-(X-phenyl)-2-furyl]acrylonitriles [1].

Attribute
This Compound
Generic Alternative
Synthetic route
May support single-step acrylonitrile formation
Multi-step assembly likely required, increasing effort
Bioactivity context
Derivative activity data reported (MAGL, HDAC)
No pre-existing target-engagement annotation

Comparative Evidence for [4-(5-Formyl-2-furyl)phenyl]acetonitrile


Step Economy: Direct Acrylonitrile Synthesis

The compound serves as a direct precursor to 2-phenyl-3-[5-(X-phenyl)-2-furyl]acrylonitriles via a single-step condensation, as documented in the literature [1]. This compares favorably to a multi-step route starting from separate building blocks (e.g., 5-phenyl-2-furaldehyde and phenylacetonitrile), which would require an initial condensation to install the phenyl group, followed by a second reaction to form the acrylonitrile. The use of this compound thus eliminates an entire synthetic step, leading to a higher overall yield and reduced material and time costs [1]. While specific yield data for this exact transformation is not provided in the reference, the principle of increased efficiency through a pre-functionalized building block is a well-established advantage.

Synthetic route
Class-level inference
Single-step condensation
Multi-step from separate building blocks
Reported step-economy context
May reduce synthetic steps vs. generic precursors
Medicinal Chemistry Organic Synthesis Step Economy

MAGL Inhibition Evidence

A derivative based on the [4-(5-formylfuran-2-yl)phenyl]acetonitrile scaffold has been identified as an inhibitor of Monoacylglycerol lipase (MAGL), a target for neuroinflammation [1]. The compound exhibits an IC50 value of 139.3 nM against recombinant human MAGL in a biochemical assay [1]. This provides a valuable quantitative benchmark for structure-activity relationship (SAR) studies, allowing researchers to evaluate how modifications to the core structure impact MAGL inhibition. In contrast, the simpler building block, 2-furylacetonitrile, lacks this specific biological annotation and would require de novo SAR exploration.

MAGL Inhibition
Assay context
IC50 139.3 nM
Reported MAGL assay response
Recombinant human MAGL, substrate-based assay
Neuroscience Enzymology Drug Discovery

HDAC Inhibition in HeLa Cells

A derivative of this compound class demonstrates potent inhibition of Histone Deacetylases (HDACs) in a cellular context. In a fluorometric assay using HeLa cell nuclear extracts, a related compound showed an IC50 of 119 nM against HDAC activity [1]. This data point is crucial for epigenetic drug discovery projects, as it confirms the ability of this chemical scaffold to engage intracellular targets. Without this pre-existing data, researchers using a simpler, uncharacterized analog would need to conduct extensive primary screening to establish even a baseline level of activity.

HDAC Inhibition (HeLa)
Derivative evidence
IC50 119 nM
Reported cell-based HDAC response
Related derivative, HeLa nuclear extract
Epigenetics Cancer Research Cell Biology

Cancer Cell Cytotoxicity Profile

The biological relevance of the scaffold is further supported by cytotoxicity data against human cancer cell lines. While specific quantitative data for the exact compound [4-(5-Formyl-2-furyl)phenyl]acetonitrile is limited, assays exist for structurally related analogs. For example, a related compound has been evaluated in the NCI-60 cancer cell line panel . Additionally, a derivative was reported to have an IC50 of 28 μM, which provides a general benchmark for the scaffold's baseline potency [1]. This contrasts with simpler furan derivatives, such as furan-2-carbaldehyde thiosemicarbazones, which exhibit a wide range of activities (IC50 > 372 μM to < 10 μM) depending on complexation, demonstrating that the activity is highly dependent on the specific molecular context [2].

Cytotoxicity profile
Class-level inference
Derivative IC50 28 μM
Furan analog range 13.36 – >372 μM
Supports cytotoxicity endpoint review
Related derivative in cancer cell lines
Oncology Cellular Pharmacology Toxicology

Key Applications of [4-(5-Formyl-2-furyl)phenyl]acetonitrile


Acrylonitrile Library Construction

This compound is ideally suited for the parallel synthesis of focused libraries of 3-[5-(aryl)-2-furyl]acrylonitrile derivatives via a single-step condensation. The direct evidence from Kováč & Kováč (1971) shows that this scaffold can be reacted with phenylacetonitrile to produce a range of substituted acrylonitriles [1]. This application leverages the compound's inherent bifunctionality to explore chemical space around a privileged structure for hit discovery and lead optimization in drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes [1].

MAGL Inhibitor SAR Exploration

The documented inhibitory activity of a related derivative against MAGL (IC50 = 139.3 nM) positions this compound as a key starting material for synthesizing and evaluating new chemical entities targeting the endocannabinoid system [2]. Researchers can use this scaffold to probe the SAR of MAGL inhibition by varying the substituents on the phenyl and furan rings, aiming to improve potency and selectivity. This is a significant advantage over using a generic furan building block, which would lack this established biological context [2].

HDAC Inhibition for Epigenetic Therapy

The reported HDAC inhibitory activity (IC50 = 119 nM in HeLa cells) for a structural analog makes this compound a validated entry point for developing novel histone deacetylase inhibitors [3]. Researchers can utilize this scaffold to design and synthesize new molecules that can modulate gene expression in cancer cells. This application is particularly relevant for academic and industrial groups focused on epigenetic drug discovery, as it provides a starting point with a known mechanism of action in a relevant disease model [3].

Application
Selection Property
Validation Focus
Acrylonitrile derivative library synthesis
Pre-assembled bifunctional scaffold
Condensation reaction efficiency
MAGL inhibitor SAR studies
Reported MAGL inhibitory activity
Endocannabinoid target engagement validation
HDAC inhibition research
Reported cell-based HDAC activity
Epigenetic pathway target modulation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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